Intermedine-D7
Description
Contextualization of Deuterated Analogs in Chemical and Biological Research
Deuterated analogs, where one or more hydrogen atoms in a molecule are replaced by deuterium (B1214612), are instrumental in various fields of chemical and biological research. wikipedia.org This isotopic substitution, while subtle, can significantly alter the physicochemical properties of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic breakdown. researchgate.netscirp.org This phenomenon, known as the kinetic isotope effect, makes deuterated compounds particularly useful for several reasons:
Metabolic Studies: By slowing down metabolism, deuterated analogs allow researchers to better trace the metabolic pathways of a compound in biological systems. researchgate.net
Pharmacokinetic Analysis: The altered metabolic rate can lead to a longer half-life of a drug, which is a crucial parameter in pharmacokinetic studies. wikipedia.orgresearchgate.net
Internal Standards: In analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, deuterated compounds are widely used as internal standards for the precise quantification of their non-deuterated counterparts. epj-conferences.orgcaymanchem.com The mass difference between the deuterated and non-deuterated forms allows for clear differentiation in complex biological samples.
The use of deuterium labeling has become an important tool in elucidating reaction mechanisms and has been applied in various research fields since its discovery in the early 20th century. wikipedia.orgepj-conferences.org
Significance of Intermedine-D7 as a Research Probe and Standard
This compound is specifically significant as a research probe and an internal standard in the study of pyrrolizidine (B1209537) alkaloids (PAs). PAs are a large group of toxins produced by numerous plant species, and their presence in food and herbal products is a significant safety concern. nih.govmdpi.com
The primary applications of this compound in research include:
Quantification of Intermedine (B191556): As a stable isotope-labeled internal standard, this compound is crucial for the accurate quantification of intermedine in various matrices, such as honey, herbal infusions, and other food products, using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). aoac.orgsigmaaldrich.com
Metabolic Fate Studies: The deuterium label allows researchers to track the metabolic fate of intermedine within biological systems, helping to understand its toxicokinetics and mechanisms of toxicity.
Toxicological Research: By providing a means for accurate measurement, this compound supports toxicological studies aimed at understanding the adverse effects of intermedine and other related PAs. nih.gov
Historical Development and Evolution of Research on Deuterated Pyrrolizidine Alkaloids
Research into pyrrolizidine alkaloids has a long history due to their known hepatotoxicity. nih.govscispace.com The development of analytical methods to detect and quantify these compounds has been a continuous effort. The use of deuterated analogs, including those of pyrrolizidine alkaloids, gained prominence with the advancement of mass spectrometry techniques.
Initially, research focused on identifying and characterizing the structures of various PAs. mdpi.com As analytical capabilities improved, the need for reliable internal standards for quantitative analysis became apparent. This led to the synthesis of stable isotope-labeled PAs, such as this compound. aoac.org The availability of these standards has been critical for regulatory bodies and researchers to establish and enforce limits for PA contamination in food and feed.
The evolution of this research has moved from simple detection to detailed mechanistic studies of PA toxicity, where deuterated analogs play a key role in understanding metabolic activation and detoxification pathways. researchgate.net
Scope and Objectives of this compound Research Investigations
The primary objective of using this compound in research is to facilitate the accurate and precise measurement of intermedine. aoac.org Specific research objectives often include:
Method Development and Validation: Developing and validating robust analytical methods for the routine monitoring of intermedine in various commodities. mdpi.comchromatographyonline.com
Exposure Assessment: Quantifying human and animal exposure to intermedine through contaminated food and feed.
Toxicokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion of intermedine in biological systems.
Mechanistic Toxicology: Elucidating the molecular mechanisms by which intermedine exerts its toxic effects, often involving the identification of metabolic intermediates and protein adducts. nih.govecetoc.org
Properties
Molecular Formula |
C₁₅H₁₈D₇NO₅ |
|---|---|
Molecular Weight |
306.41 |
Synonyms |
(2S,3R)-2,3-Dihydroxy-2-(1-methylethyl)butanoic Acid [(1R,7aR)-2,3,5,7a-Tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl]methyl Ester-D7; _x000B_[1R-[1α,7(2S*,3R*),7aβ]]-2,3-Dihydroxy-2-(1-methylethyl)butanoic Acid (2,3,5,7a-Tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl) |
Origin of Product |
United States |
Synthesis and Derivatization of Intermedine D7
Strategies for the Laboratory Synthesis of Deuterated Pyrrolizidine (B1209537) Alkaloids
The laboratory synthesis of deuterated pyrrolizidine alkaloids is essential for creating internal standards for analytical testing. General strategies involve either the incorporation of deuterium (B1214612) through deuterated precursors in a de novo synthesis or by hydrogen-deuterium (H/D) exchange on the final molecule or an intermediate. H/D exchange reactions often use heavy water (D₂O) under acidic or basic conditions to replace labile protons, such as those on hydroxyl groups. However, to create robust standards with non-exchangeable deuterium labels, synthesis from deuterated precursors is the preferred method. This involves building the molecular scaffold using starting materials that already contain deuterium at specific, stable positions. nih.gov
Achieving stereoselectivity during deuterium incorporation is crucial, as the biological activity and analytical behavior of alkaloids are highly dependent on their stereochemistry. Methodologies for stereoselective synthesis often draw inspiration from biosynthetic pathways. numberanalytics.com The use of chiral catalysts can produce enantiomerically pure alkaloids. numberanalytics.com For instance, in the biosynthesis of some PAs, the reduction of an aldehyde precursor occurs via stereospecific attack of a hydride donor, establishing a defined stereocenter. rsc.org Laboratory syntheses can mimic this by using stereoselective reducing agents. Another powerful technique is the 1,3-dipolar cycloaddition reaction of nitrones, which can be used to stereoselectively synthesize the pyrrolizidine core. researchgate.net When deuterated building blocks are used in these stereocontrolled reaction sequences, the deuterium atoms are incorporated into a specific spatial arrangement in the final molecule.
Intermedine (B191556) consists of a necine base, retronecine (B1221780), esterified with a necic acid, (+)-trachelanthic acid. scielo.brd-nb.info The total synthesis of Intermedine-D7, therefore, requires the synthesis of one or both of these precursors in a deuterated form. A highly specific and stable labeling strategy involves synthesizing deuterated trachelanthic acid.
A plausible pathway for this compound targets the seven hydrogen atoms on the isopropyl group of the trachelanthic acid moiety. This can be achieved by synthesizing a deuterated version of this necic acid and then coupling it with the retronecine base. The key precursor, trachelanthic acid-d7, can be synthesized using a Grignard reaction with a deuterated reagent, such as perdeuterated methyl magnesium bromide (CD₃MgBr), on an appropriate keto-ester precursor. The retronecine precursor is typically obtained by the hydrolysis of more abundant PAs, like monocrotaline (B1676716). d-nb.info
The final step is the regiospecific coupling of the protected, deuterated necic acid with retronecine, followed by deprotection, to yield this compound. scielo.brd-nb.info
| Compound Name | Role in Synthesis | Reference |
|---|---|---|
| Retronecine | Necine base core structure | d-nb.info |
| Ethyl 2-acetoacetate | Potential starting keto-ester for necic acid synthesis | |
| Deuterated Methyl Magnesium Bromide (CD₃MgBr) | Deuterium source for creating the d7-isopropyl group | |
| (+)-Trachelanthic acid-d7 | Deuterated necic acid precursor |
Regiospecific labeling ensures that deuterium atoms are placed at precise locations within a molecule, which is vital for preventing label loss during sample preparation or analysis. For this compound, a highly regiospecific method is the de novo synthesis of the necic acid precursor, (+)-trachelanthic acid, with deuterium atoms incorporated at the non-labile C-H positions of the isopropyl group.
This is achieved by using organometallic reagents containing deuterium. For example, the reaction of an appropriate keto-ester with two equivalents of perdeuterated methyl magnesium bromide (CD₃MgBr) would form the tertiary alcohol with a d6-isopropyl group. A subsequent reduction step using a deuterium source like sodium borodeuteride (NaBD₄) could introduce the seventh deuterium atom, creating the d7-labeled isopropyl moiety with high regiospecificity. This synthetic acid can then be coupled to the C-9 hydroxyl group of the retronecine base to form the target molecule, this compound. scielo.brd-nb.info This ensures the deuterium label is stable and located exclusively on the necic acid portion of the alkaloid.
Spectroscopic and Chromatographic Characterization of Synthetic this compound
The characterization of synthetic this compound relies on a combination of chromatographic and spectroscopic techniques to confirm its identity, purity, and the location of the deuterium labels.
Chromatography : High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the standard method for the analysis of pyrrolizidine alkaloids. nih.gov In an LC-MS/MS analysis, this compound would be expected to co-elute with unlabeled Intermedine under typical reversed-phase HPLC conditions, as deuterium substitution has a negligible effect on chromatographic retention time. nih.gov
Mass Spectrometry (MS) : The mass spectrum of this compound provides definitive confirmation of successful deuteration. The molecular weight of Intermedine is 299.37 g/mol (C₁₅H₂₅NO₅). syrris.jp The replacement of seven hydrogen atoms (atomic mass ~1.008) with seven deuterium atoms (atomic mass ~2.014) results in a mass increase of approximately 7. Therefore, the [M+H]⁺ ion for this compound would appear at m/z 307, a clear +7 shift from the m/z 300 ion of unlabeled Intermedine. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is used to confirm the position of the deuterium labels. In the ¹H NMR spectrum of this compound (labeled on the isopropyl group), the signals corresponding to the methyl and methine protons of the isopropyl group would be absent or significantly diminished. ²H (Deuterium) NMR spectroscopy could also be used to show signals corresponding to the exact locations of the incorporated deuterium atoms.
Advancements in Microscale and Efficient Synthesis Routes
Traditional multi-step organic syntheses are often time-consuming and inefficient. Modern advancements, particularly in flow chemistry, offer a paradigm shift for the synthesis of complex molecules like alkaloids. scielo.brsyrris.jp Flow chemistry systems use microfluidic pumps to move reactants through columns packed with immobilized reagents, catalysts, or scavengers. syrris.jprsc.org
This approach offers several advantages for the synthesis of compounds like this compound:
Efficiency and Speed : Continuous flow reactors can significantly reduce reaction times from hours or days to minutes. syrris.jp
Scalability and Automation : Flow systems are easily scalable from microgram to multigram quantities and can be automated for continuous production. numberanalytics.com
Safety and Control : The small reaction volumes and precise temperature control in microreactors enhance safety, especially when dealing with hazardous reagents or exothermic reactions. scielo.br
The application of flow chemistry to the multi-step synthesis of alkaloids has been successfully demonstrated, providing a pathway for more efficient and rapid production of complex targets like this compound. numberanalytics.comsyrris.jpresearchgate.net
Derivatization Approaches for Enhanced Analytical Detection and Stability
Derivatization is a chemical modification technique used to improve a compound's properties for analysis. Historically, for the analysis of PAs by Gas Chromatography (GC), derivatization was necessary to increase the volatility and thermal stability of these polar, non-volatile compounds. A common method was trimethylsilylation, which converts polar hydroxyl (-OH) groups into less polar trimethylsilyl (B98337) (-OSi(CH₃)₃) ethers.
However, with the widespread adoption of LC-MS/MS for PA analysis, the need for derivatization has been largely eliminated. d-nb.infonih.gov LC-MS/MS can directly analyze polar and non-volatile compounds in solution, offering high sensitivity and specificity without chemical modification. nih.gov In fact, derivatization can sometimes be a disadvantage, as it may cause the degradation of certain PAs. Therefore, for the quantification of Intermedine using this compound as an internal standard, modern analytical workflows typically involve direct analysis without a derivatization step.
Advanced Analytical Methodologies Utilizing Intermedine D7
Development of Quantitative Analytical Methods for Pyrrolizidine (B1209537) Alkaloids Using Intermedine-D7 as Internal Standard
The accurate quantification of pyrrolizidine alkaloids (PAs) in various matrices, such as honey, tea, and herbal products, is crucial for food safety and regulatory compliance. mdpi.comnih.gov The development of robust analytical methods often relies on the use of an internal standard to correct for variations in sample preparation and instrument response. This compound, a stable isotope-labeled (deuterated) form of the pyrrolizidine alkaloid intermedine (B191556), serves as an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the native analyte, ensuring that it behaves similarly during extraction, cleanup, and analysis, which is essential for precise and accurate quantification. nih.gov
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the sensitive and selective determination of PAs. nih.govlcms.cz This approach combines the separation power of liquid chromatography with the high specificity and sensitivity of triple quadrupole mass spectrometry. In these methods, this compound is added to samples at a known concentration before processing. By comparing the signal intensity of the target PA analyte to that of this compound, analysts can achieve reliable quantification, even at trace levels. nih.gov
The efficiency of detecting PAs and their internal standards like this compound is highly dependent on the optimization of mass spectrometer source parameters. wiley.com Electrospray ionization (ESI) in the positive ion mode is typically employed for PA analysis, as the tertiary amine group in the pyrrolizidine structure is readily protonated to form a protonated molecule [M+H]⁺. lcms.czmdpi.com
Key ionization parameters that require careful optimization include:
Source Voltages and Temperatures : Parameters such as capillary voltage, source temperature, and desolvation gas temperature and flow rate are adjusted to maximize the formation of the desired precursor ions while minimizing in-source fragmentation. waters.comelementlabsolutions.com For instance, excessively high temperatures can cause thermal degradation of labile PAs. wiley.com
Nebulizer and Drying Gases : The flow rates of nebulizing and drying gases (typically nitrogen) are optimized to ensure efficient desolvation of the solvent droplets from the HPLC, leading to stable and intense ion signals. elementlabsolutions.com
Collision Energy (CE) : This parameter is optimized for each specific PA to induce fragmentation of the precursor ion into characteristic product ions. The CE is carefully tuned to maximize the signal of the most abundant and specific product ions, which is crucial for the selectivity of the method. nih.govchromatographyonline.com The optimization is performed by infusing a standard solution of the analyte and systematically varying the collision energy to find the value that yields the highest product ion intensity. waters.com
The optimization process involves systematically adjusting each parameter to achieve the highest signal intensity and stability for both the target analytes and the this compound internal standard. chromatographyonline.com
For quantitative analysis using tandem mass spectrometry, the instrument is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for each analyte, fragmenting it in the collision cell, and monitoring for a specific product ion. nih.govd-nb.info This process provides a high degree of selectivity and sensitivity, as it filters out most background noise. lcms.cz
For each PA, at least two MRM transitions (one for quantification and one for confirmation) are typically monitored to ensure reliable identification. nih.gov The precursor ion for most PAs is the protonated molecule [M+H]⁺. For Intermedine (C₁₅H₂₅NO₅, molecular weight 299.36 g/mol ), the precursor ion is m/z 300.1. Common product ions result from the fragmentation of the ester side chains and the necine base, with fragments at m/z 120, 138, and 156 being characteristic for retronecine-type PAs. lcms.cznih.gov
Since this compound has seven deuterium (B1214612) atoms, its mass will be 7 units higher than that of intermedine. The MRM transitions for this compound would therefore be shifted accordingly. The selection of MRM transitions is a critical step in method development, ensuring that the analysis is both specific and sensitive enough to meet regulatory requirements.
Chromatographic separation is essential to resolve target PAs from each other—especially isomers—and from matrix components that could interfere with MS detection. mdpi.comnih.gov Ultra-high-performance liquid chromatography (UHPLC) and high-performance liquid chromatography (HPLC) are the most common techniques used. mdpi.comlcms.cz Gas chromatography (GC) is less frequently used for PA analysis due to the low volatility and thermal lability of these compounds.
The choice of stationary phase (column) and mobile phase composition is critical for achieving the desired chromatographic resolution.
Stationary Phase : Reversed-phase columns, particularly those with a C18 stationary phase, are widely used for PA analysis. mdpi.comnih.govnih.gov Columns with smaller particle sizes (e.g., <2 µm in UHPLC) provide higher efficiency and better resolution. mdpi.com Specific column chemistries, such as those designed for enhanced retention of polar compounds, are sometimes employed to improve the separation of more hydrophilic PAs and their N-oxides. researchgate.net
Mobile Phase : The mobile phase typically consists of a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile. mdpi.comnih.gov Methanol has been reported to provide better peak shapes and resolution for certain PAs compared to acetonitrile. mdpi.com To improve peak shape and promote ionization in the MS source, additives are commonly included. Formic acid (typically 0.1%) is used to ensure the PAs are protonated, while a buffer like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (e.g., 5 mM) helps to control the pH and improve chromatographic consistency. mdpi.comd-nb.info The separation of critical isomeric pairs, such as intermedine and lycopsamine (B1675737), often requires careful optimization of the mobile phase composition and column temperature. mdpi.comnih.govppm.edu.pl
Due to the wide range of polarities among the different PAs and their N-oxides, a gradient elution program is necessary. Gradient elution involves changing the proportion of the organic solvent in the mobile phase during the chromatographic run. mdpi.com
A typical gradient starts with a high percentage of the aqueous mobile phase to retain and separate the more polar PAs (like the N-oxides). The percentage of the organic mobile phase is then gradually increased to elute the less polar PAs. nih.gov The gradient slope, duration, and re-equilibration time are all optimized to achieve baseline separation of key analytes, especially isomers, within a reasonable analysis time. mdpi.comd-nb.info
Chromatographic Separation Sciences (e.g., UHPLC, HPLC, GC)
Method Validation Parameters and Quality Control for this compound Assays
The validation of analytical methods is a critical process to ensure that a specific method is suitable for its intended purpose. slideshare.netscribd.com For quantitative assays involving this compound as an internal standard, a comprehensive validation process establishes the method's reliability, consistency, and accuracy. scribd.com This process involves the evaluation of several key performance characteristics to demonstrate that the analytical procedure is fit for purpose. elementlabsolutions.comich.org this compound, a deuterated isotopologue of the pyrrolizidine alkaloid (PA) Intermedine, is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based methods to ensure accurate quantification of the target analyte by compensating for variations during sample preparation and analysis. epsoweb.orgwur.nlnih.gov
Linearity and Calibration Range Determination
Linearity demonstrates the analytical procedure's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.govsiip.ac.in In assays using this compound, linearity is assessed by preparing a series of calibration standards containing the target analyte (e.g., Intermedine) at multiple concentration levels, with a constant concentration of the internal standard, this compound. oup.com
The relationship between the analyte concentration and the instrument response is typically evaluated by plotting the response ratio (analyte peak area / internal standard peak area) against the analyte concentration. A linear regression analysis is then performed on the data points. researchgate.net The acceptance criterion for linearity is commonly a coefficient of determination (r²) of ≥ 0.999. environics.com
The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. nih.govgmpinsiders.com This range is derived from the linearity studies and is dependent on the intended application of the method. gmpinsiders.com For the analysis of pyrrolizidine alkaloids in complex matrices like honey, tea, or herbal medicines, calibration ranges are established to cover expected contamination levels and regulatory limits. mdpi.comuva.es
Precision Assessment (Repeatability and Intermediate Precision)
Precision measures the degree of scatter or agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under stipulated conditions. loesungsfabrik.deeuropa.eu It is a crucial parameter for evaluating the random error of a method and is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). gmpinsiders.comut.ee For methods utilizing this compound, precision is assessed at three levels: repeatability, intermediate precision, and reproducibility. loesungsfabrik.deut.ee
Repeatability (Intra-assay precision) : This evaluates precision over a short period, under the same operating conditions (same analyst, same instrument, same day). gmpinsiders.comut.ee It represents the best possible precision for the method. ut.ee Repeatability is often assessed by analyzing a minimum of six replicates at 100% of the test concentration or through nine determinations across three different concentrations. gmpinsiders.com
Intermediate Precision (Ruggedness) : This expresses variations within a single laboratory, such as on different days, with different analysts, or on different equipment. gmpinsiders.comut.ee This assessment is critical to ensure the method will provide consistent results during routine use. gmpinsiders.com
Accuracy and Trueness Evaluation
Accuracy refers to the closeness of agreement between the measured value and a value that is accepted as the conventional true value or an accepted reference value. elementlabsolutions.comloesungsfabrik.de It encompasses both random and systematic errors (bias). ut.ee Trueness, a component of accuracy, specifically describes the closeness of the mean of a large series of test results to the accepted reference value and is influenced by systematic errors. loesungsfabrik.deut.ee
In practice, accuracy is often evaluated through recovery studies. This involves analyzing samples (e.g., blank honey, tea) that have been spiked with a known amount of the analyte. environics.commdpi.com The percentage of the analyte recovered by the assay is then calculated. The use of an isotopic internal standard like this compound is intended to improve accuracy by correcting for analyte loss during sample preparation and for instrumental variations. epsoweb.orgwur.nl
Selectivity and Matrix Effect Considerations
Selectivity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. elementlabsolutions.comut.ee In LC-MS/MS analysis, selectivity is demonstrated by the absence of interfering peaks at the retention time of the analyte and its internal standard in blank matrix samples. ut.ee
The matrix effect is a major consideration in LC-MS based assays and refers to the alteration of ionization efficiency (suppression or enhancement) of the target analyte due to co-eluting compounds from the sample matrix. nih.govbioanalysis-zone.com This can compromise accuracy, precision, and sensitivity. nih.gov The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the most effective way to compensate for matrix effects, as it is expected to co-elute and experience the same ionization effects as the native analyte. nih.gove-b-f.eu
The matrix effect is quantitatively assessed by calculating the Matrix Factor (MF). e-b-f.eu
Matrix Factor (MF) = (Peak response in presence of matrix) / (Peak response in pure solution)
IS-Normalized MF = (MF of analyte) / (MF of internal standard)
The coefficient of variation (CV) of the IS-normalized MF across at least six different lots of the matrix should not exceed 15%. e-b-f.eu
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) describe the lowest concentration of an analyte that can be reliably measured by an analytical procedure. researchgate.netnih.gov
Limit of Detection (LOD) : The lowest analyte concentration that can be reliably distinguished from the background noise, but not necessarily quantified with acceptable accuracy and precision. nih.govloesungsfabrik.de It is often determined based on a signal-to-noise ratio (S/N) of 3:1. loesungsfabrik.de
Limit of Quantification (LOQ) : The lowest analyte concentration that can be quantitatively determined with a predefined level of accuracy and precision. nih.govloesungsfabrik.de The LOQ is commonly established at a signal-to-noise ratio of 10:1 or is defined as the lowest concentration on the calibration curve that meets accuracy and precision criteria (e.g., within ±20% of the nominal value and an RSD of ≤20%). researchgate.netloesungsfabrik.de
For methods analyzing pyrrolizidine alkaloids, these limits are crucial for ensuring food safety and compliance with regulatory standards. mdpi.comuva.es
Robustness and Ruggedness Studies
Robustness and ruggedness are indicators of an assay's reproducibility under varied conditions. intertek.com
Robustness : An evaluation of the method's capacity to remain unaffected by small, deliberate variations in internal method parameters. pharmaguideline.comchromatographyonline.com It provides an indication of the method's reliability during normal usage. pharmaguideline.com Robustness studies are typically considered during the development phase. siip.ac.in
Ruggedness : This term is often used to describe the degree of reproducibility of test results under a variety of external conditions, such as different laboratories, analysts, or instruments. pharmaguideline.comchromatographyonline.com In modern guidelines, this concept is largely covered under intermediate precision and reproducibility. ut.eechromatographyonline.com
For an LC-MS/MS method utilizing this compound, a robustness study would involve intentionally varying parameters to ensure the method's performance remains acceptable.
Table of Mentioned Compounds
Sample Preparation Techniques for Complex Matrices with this compound Standard
The analysis of PAs in complex matrices such as food, feed, and environmental samples presents significant analytical challenges due to the low concentration of target analytes and the presence of interfering substances. nih.goveuropa.eupromisces.eu The use of this compound as an internal standard is integral to overcoming these challenges, as it mimics the behavior of the native analyte, intermedine, throughout the extraction and cleanup process. eurl-pesticides.euuzh.ch
The primary goal of sample preparation is to efficiently extract the target PAs from the sample matrix while minimizing the co-extraction of interfering compounds. europa.eu The addition of a known amount of this compound at the beginning of the sample preparation process allows for the determination of extraction efficiency and recovery for intermedine and structurally similar PAs. eurl-pesticides.eu
Various extraction techniques are employed, often involving an initial extraction with an acidified aqueous solution or an organic solvent, followed by solid-phase extraction (SPE) for cleanup and concentration. The recovery of the internal standard, this compound, is a key metric for validating the effectiveness of the extraction method.
| Matrix | Extraction Method | Internal Standard | Average Recovery (%) |
| Honey | Acidified water extraction followed by SPE | This compound | 85-110 |
| Herbal Tea | Methanol/water extraction followed by SPE | This compound | 90-105 |
| Milk | Acetonitrile precipitation followed by SPE | This compound | 80-115 |
This table presents typical recovery ranges for this compound in different food matrices, demonstrating the effectiveness of the extraction protocols. The data is illustrative and based on common findings in analytical literature.
Studies have shown that the recovery of this compound can vary depending on the complexity of the matrix. For instance, in a study on animal feed, which is a particularly complex matrix, the use of isotopically labeled internal standards like this compound was crucial for achieving accurate quantification. europa.eu
A potential concern when using deuterated internal standards is the possibility of hydrogen-deuterium (H/D) exchange, where deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent or matrix. biorxiv.orgnih.govupenn.edu This exchange can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the native analyte concentration.
The stability of the deuterium label in this compound is a critical factor. The seven deuterium atoms in this compound are strategically placed on the necine base and/or the necic acid portion of the molecule, in positions that are generally not susceptible to exchange under typical analytical conditions. However, the pH of the extraction and chromatographic mobile phases must be carefully controlled to minimize any potential for back-exchange. upenn.edu
Research indicates that for most LC-MS/MS applications involving PAs, the conditions used are mild enough that H/D exchange is not a significant issue. Modern analytical methods are designed to mitigate this risk, for example, by using buffered solutions and minimizing the time samples are exposed to potentially harsh conditions. nih.govupenn.edu The consistency of the response ratio between the analyte and the internal standard across different sample matrices and analytical runs provides confidence that deuterium exchange is not adversely affecting the quantification. eurl-pesticides.eu
Applications in Trace Analysis and Monitoring of Pyrrolizidine Alkaloids (e.g., food analysis, environmental samples)
The use of this compound as an internal standard is widespread in the trace analysis of PAs in a variety of matrices, driven by regulatory limits and the need for high sensitivity and specificity. nih.govcabidigitallibrary.orgmeasurlabs.com
Food Analysis:
Pyrrolizidine alkaloids can contaminate a range of food products, including honey, tea, herbal infusions, and supplements. nih.govnih.govcabidigitallibrary.orgmeasurlabs.com Regulatory bodies like the European Food Safety Authority (EFSA) have established maximum levels for the sum of certain PAs in these foodstuffs. cabidigitallibrary.orgmeasurlabs.com LC-MS/MS methods using this compound are the gold standard for monitoring compliance with these regulations. nih.gov The ability to accurately quantify PAs at low µg/kg levels is essential for ensuring consumer safety. measurlabs.com For instance, a study on food and feed on the Belgian market utilized an LC-MS/MS method to detect and quantify 16 PAs, including intermedine, in honey, tea, milk, and feed samples, highlighting the importance of such monitoring. nih.gov
| Food Product | Target Pyrrolizidine Alkaloids | Internal Standard | Typical Limit of Quantification (µg/kg) |
| Honey | Intermedine, Lycopsamine, Senecionine, etc. | This compound | 0.5 - 5.0 |
| Herbal Infusions | Echimidine, Lasiocarpine (B1674526), Retrorsine, etc. | This compound | 1.0 - 10.0 |
| Dietary Supplements | Mixed Pyrrolizidine Alkaloids | This compound | 1.0 - 20.0 |
This interactive table showcases the application of this compound in the analysis of various food products and the typical quantification limits achieved.
Environmental Samples:
Pyrrolizidine alkaloids can also be present in the environment, for example, in soil and water, due to the presence of PA-producing plants. Monitoring these environmental compartments is important for understanding the potential for these toxins to enter the food chain. Analytical methods employing this compound have been adapted for the analysis of environmental samples, although this application is less common than food analysis. The complexity of environmental matrices, such as soil and sediment, requires robust sample preparation techniques to achieve the necessary sensitivity and selectivity. promisces.euabu.edu.ng
Metabolic Pathway Elucidation and Pharmacokinetic Profiling of Pyrrolizidine Alkaloids Using Intermedine D7 As a Tracer
In Vitro Metabolic Studies of Pyrrolizidine (B1209537) Alkaloids Utilizing Intermedine-D7
In vitro metabolic studies are fundamental to characterizing the biotransformation of xenobiotics like pyrrolizidine alkaloids. These systems model the metabolic processes that occur primarily in the liver. dls.com By using this compound as a tracer in these systems, researchers can meticulously map the metabolic pathways, identify novel metabolites, and quantify the rate of metabolic conversion without the confounding variables of a whole-organism model.
The investigation of PA metabolism is commonly conducted using two primary in vitro systems: hepatic microsomes and isolated hepatocytes. dls.comnih.gov
Hepatic Microsomes : These are subcellular fractions derived from the endoplasmic reticulum of liver cells. dls.com They are rich in Phase I drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP450) superfamily. dls.comnih.gov Microsomal assays are well-suited for studying the initial oxidative metabolism of PAs, which is the critical bioactivation step. nih.govnih.gov However, they lack the full complement of enzymes, particularly the cytosolic Phase II enzymes, and transport proteins present in intact cells. dls.com
| Feature | Hepatic Microsomes | Hepatocytes |
|---|---|---|
| Biological Complexity | Subcellular fraction (endoplasmic reticulum) | Intact, viable cells |
| Phase I Enzymes (e.g., CYP450) | High concentration, primary system used | Present at physiological levels |
| Phase II Enzymes (e.g., GST, UGT) | Largely absent (cytosolic) | Present at physiological levels |
| Cofactors | Must be added externally (e.g., NADPH) nih.gov | Endogenously present |
| Cellular Transport | Absent | Intact uptake and efflux transporters |
| Primary Use with this compound | Investigating initial bioactivation and reactive metabolite formation. | Studying the complete metabolic pathway, including detoxification and clearance. researchgate.net |
The metabolism of xenobiotics is broadly categorized into two phases. nih.govwikipedia.org
Phase I Metabolism : These reactions introduce or expose polar functional groups (e.g., hydroxyl, carboxyl) on the parent compound, a process known as functionalization. nih.govusmlestrike.com For PAs like intermedine (B191556), the key Phase I reaction is oxidation by CYP450 enzymes, which converts the necine base into a reactive pyrrolic ester. researchgate.netnih.gov Other Phase I reactions can include hydrolysis of the ester side chains. nih.gov
Phase II Metabolism : This phase involves conjugation, where an endogenous molecule is attached to the functional group of the parent drug or its Phase I metabolite. wikipedia.orglongdom.org These reactions typically increase water solubility, facilitating excretion, and are generally considered detoxification steps. longdom.org For PAs, a critical Phase II reaction is conjugation with glutathione (B108866) (GSH), catalyzed by glutathione S-transferases (GSTs). mdpi.comresearchgate.net This reaction neutralizes the reactive pyrrolic intermediates formed in Phase I. mdpi.com Other potential conjugation reactions include glucuronidation and sulfation. usmlestrike.com
The use of this compound, coupled with high-resolution mass spectrometry, enables the confident identification of these metabolites. The distinct mass shift provided by the seven deuterium (B1214612) atoms allows for the clear differentiation of drug-related material from background noise and endogenous molecules in the experimental matrix.
The biotransformation of PAs is dependent on specific enzyme superfamilies.
Cytochrome P450 (CYP450) : This enzyme system is the primary driver of Phase I metabolism and is responsible for the metabolic activation of PAs into toxic pyrrolic derivatives. nih.govresearchgate.netacs.org Multiple CYP isoforms, including CYP3A4 and CYP2C family members, are implicated in PA metabolism, with the specific isoforms varying between different PAs and species. acs.orgmetabolon.com Studies with recombinant human CYPs have shown that retronecine-type PAs can be activated by a wide range of CYP isoforms, whereas otonecine-type PAs are activated more selectively by CYP3A4 and CYP3A5. acs.org
Glutathione S-Transferases (GSTs) : These enzymes are key to the Phase II detoxification of PAs. researchgate.net They catalyze the conjugation of the reactive dehydro-PA metabolites with glutathione, forming stable, excretable GS-conjugates. mdpi.comnih.gov The efficiency of this detoxification pathway is a major determinant of the susceptibility to PA-induced toxicity. mdpi.com
By incubating this compound with specific recombinant CYP or GST enzymes, researchers can pinpoint exactly which isoforms are responsible for its activation and detoxification, providing crucial data for predicting potential drug-drug interactions and inter-individual variability in metabolism.
The toxicity of PAs is not caused by the parent compounds themselves but by their metabolic activation into highly reactive electrophilic intermediates. mdpi.comacs.org
Bioactivation (Reactive Metabolite Formation) : The central mechanism is the CYP450-mediated oxidation of the 1,2-unsaturated necine base of intermedine to form dehydropyrrolizidine alkaloids (dehydro-PAs). mdpi.comacs.org These dehydro-PAs are potent alkylating agents. nih.gov
Intoxication Pathway : If not neutralized, these reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, forming pyrrole-protein and pyrrole-DNA adducts. mdpi.comacs.org This binding disrupts cellular function, leading to cytotoxicity, genotoxicity, and the initiation of liver injury. mdpi.com
Detoxification Pathway : The primary route of detoxification is the conjugation of dehydro-PAs with glutathione. mdpi.comunl.edu This reaction, which can occur spontaneously but is also catalyzed by GSTs, forms stable pyrrole-GSH conjugates that are readily excreted. mdpi.comnih.gov The balance between the rate of dehydro-PA formation and its detoxification by GSH is a critical factor determining the ultimate toxic outcome. mdpi.com
This compound serves as an ideal tool to probe this balance. By "trapping" the reactive intermediate with glutathione in in vitro incubations, the resulting D7-labeled GSH-conjugate can be quantified by mass spectrometry. nih.gov This provides a direct measure of the bioactivation potential and the efficiency of the detoxification pathway.
| Pathway | Phase | Key Enzymes | Metabolites/Intermediates | Significance |
|---|---|---|---|---|
| Oxidation/Dehydrogenation | Phase I | Cytochrome P450 (e.g., CYP3A4) acs.org | Dehydropyrrolizidine Alkaloids (Dehydro-PAs) | Bioactivation to toxic, reactive intermediates. mdpi.com |
| Hydrolysis | Phase I | Esterases | Necine base and necic acids | Detoxification. |
| N-Oxidation | Phase I | Cytochrome P450 / FMO | Intermedine-N-oxide | Detoxification; N-oxides are generally less toxic and more water-soluble. nih.gov |
| Glutathione Conjugation | Phase II | Glutathione S-Transferases (GSTs) researchgate.net | Pyrrole-Glutathione (GSH) Conjugates mdpi.com | Primary detoxification pathway for reactive metabolites. mdpi.com |
In Vivo Metabolic Fate Studies in Animal Models with this compound
While in vitro studies provide mechanistic detail, in vivo studies in animal models are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound within a complete biological system. bioivt.com
The use of stable isotope-labeled compounds like this compound is a cornerstone of modern ADME studies. nih.govnih.gov Following administration of the labeled compound to an animal model (e.g., by oral gavage), its journey through the body can be meticulously tracked. nih.gov
Tracing Disposition : Blood, plasma, and various tissues can be collected at different time points to determine the rate of absorption, distribution into different organs, and subsequent elimination. nih.gov Magnetic resonance spectroscopy and imaging techniques can even be used to observe the metabolic fate of deuterated substrates in three dimensions. escholarship.org
Elucidating Excretion Routes : Urine and feces are collected over time to perform a mass balance study, which quantifies the total amount of drug-related material eliminated from the body and identifies the primary routes of excretion (renal vs. fecal). bioivt.com Biliary excretion can also be investigated through specialized surgical models. bioivt.com
Metabolite Profiling and Identification in Biological Fluids and Tissues
Metabolite profiling is a cornerstone of drug discovery and toxicology, providing a comprehensive view of a compound's biotransformation. nih.gov For this compound, this process involves the administration of the labeled compound to preclinical models, followed by the collection of biological samples such as plasma, urine, feces, and various tissues. Advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed to separate, detect, and identify the parent compound and its metabolites. nih.govnih.gov
The process leverages the high sensitivity of mass spectrometry and the separation capabilities of liquid chromatography to handle complex biological samples. nih.govnih.gov In a typical workflow, full-scan LC-MS data is first acquired to detect all ions. Subsequently, ions that are significantly different between control and treated groups, and which exhibit the characteristic isotopic pattern of a deuterium-labeled compound, are selected for MS/MS fragmentation. nih.gov The fragmentation patterns provide structural information that helps in the putative identification of metabolites.
The primary metabolic pathways for pyrrolizidine alkaloids involve Phase I (functionalization) and Phase II (conjugation) reactions. pharmaguideline.compharmacy180.com Phase I reactions for Intermedine would likely include oxidation, such as N-oxidation of the tertiary amine or hydroxylation of the necine base and necic acid portions. Dehydrogenation to form reactive pyrrolic esters (dehydro-PAs) is a critical bioactivation pathway responsible for their toxicity. Phase II reactions involve the conjugation of the metabolites with endogenous molecules like glutathione, glucuronic acid, or sulfate to increase water solubility and facilitate excretion. pharmacy180.com
Using this compound, researchers can confidently distinguish these metabolic products from the endogenous background. The following table outlines the hypothetical metabolites of Intermedine that could be identified in biological samples.
| Putative Metabolite | Biotransformation Pathway | Potential Biological Matrix |
|---|---|---|
| Intermedine-N-oxide-D7 | N-oxidation | Plasma, Urine, Liver |
| Dehydrothis compound (DHP-Intermedine) | Dehydrogenation (Oxidation) | Liver, Plasma (transient) |
| Hydroxylated this compound | Hydroxylation | Urine, Feces, Liver |
| DHP-Intermedine-D7-Glutathione Conjugate | Glutathione Conjugation (Phase II) | Bile, Feces, Liver |
| Hydrolyzed this compound (Retronecine-D7) | Ester Hydrolysis | Plasma, Urine |
Mass Balance Studies Using Deuterated Compounds
Mass balance studies are essential in pharmacokinetic research to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. nih.gov These studies quantify the total administered dose and its recovery in excreta over time. Using a stable isotope-labeled compound like this compound is a modern approach that avoids the complexities of handling radioactive materials while providing precise quantification via mass spectrometry. scispace.comnih.gov
The primary objective of a mass balance study is to achieve a near-complete recovery of the administered label, ideally exceeding 90%, to fully account for the drug's elimination pathways. nih.govnih.gov In such a study, a single dose of this compound would be administered to test subjects (e.g., rats), and urine and feces would be collected at regular intervals for an extended period (e.g., up to 168 hours). nih.gov The concentration of the parent compound and all deuterium-containing metabolites in the collected samples is then measured.
The following table presents a hypothetical summary of results from a mass balance study of this compound in rats.
| Time Interval (hours) | Cumulative % of Administered Dose in Urine | Cumulative % of Administered Dose in Feces | Total Cumulative Recovery (%) |
|---|---|---|---|
| 0-24 | 35.2 | 40.5 | 75.7 |
| 24-48 | 40.1 | 45.3 | 85.4 |
| 48-72 | 41.5 | 47.8 | 89.3 |
| 72-96 | 42.0 | 49.1 | 91.1 |
| 96-168 | 42.6 | 50.3 | 92.9 |
Comparative Metabolism Across Species
Preclinical toxicology studies rely on animal models to predict the safety and metabolic fate of compounds in humans. bioivt.com However, significant inter-species differences in drug metabolism can exist, primarily due to variations in the expression and activity of drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) superfamily. rug.nlsemanticscholar.org Therefore, conducting comparative metabolism studies across different species is crucial for selecting the appropriate toxicological model—one that generates a metabolite profile most similar to humans. bioivt.com
Using this compound, in vitro studies with liver microsomes or hepatocytes from various species (e.g., mouse, rat, dog, monkey, and human) can be performed to compare the rates of formation of different metabolites. rug.nlnih.gov Such studies can reveal both qualitative (different metabolites being formed) and quantitative (different amounts of the same metabolite) differences. For example, one species might exhibit a high rate of detoxification via N-oxidation, while another might have a higher rate of bioactivation through dehydrogenation, leading to different toxicity profiles. nih.govannualreviews.org A deficiency in a particular hydroxylation pathway in one species could explain a higher susceptibility to the drug's effects. annualreviews.org
These comparative data are vital for interpreting toxicology findings and for extrapolating animal data to predict human risk. semanticscholar.org
| Metabolic Pathway | Rat | Dog | Human | Comments |
|---|---|---|---|---|
| N-oxidation (Detoxification) | High | Moderate | Moderate | Quantitative differences in the rate of formation of N-oxide metabolite. |
| Dehydrogenation (Bioactivation) | Moderate | Low | Moderate | Differences in this pathway can significantly impact hepatotoxicity risk. |
| Ester Hydrolysis | High | High | Moderate | Hydrolysis leads to the breakdown of the parent compound. |
| Glutathione Conjugation | High | Moderate | High | Key Phase II detoxification pathway for reactive metabolites. |
Elucidation of Specific Metabolic Pathways (e.g., glycolysis, TCA cycle, amino acid metabolism, mevalonate pathway) using D7-labeled intermediates
Beyond the direct biotransformation of the parent compound, stable isotope tracers like this compound can be used to investigate the broader impact of a xenobiotic on central metabolic pathways. The breakdown of a drug molecule can lead to smaller carbon fragments that may enter endogenous metabolic pools, and the deuterium label allows these fragments to be traced.
For instance, metabolomic studies of rats exposed to other hepatotoxins have revealed significant disturbances in major metabolic pathways, including amino acid metabolism. mdpi.com Specifically, pathways such as tryptophan metabolism, phenylalanine metabolism, and arginine and proline metabolism were shown to be affected. mdpi.com If the catabolism of the necic acid or necine base portions of this compound were to produce intermediates that feed into these pathways, the D7-label could be tracked into downstream metabolites like glutamate or other amino acids. This would provide direct evidence of the compound's integration into central metabolism.
Similarly, the carbon skeleton could theoretically be degraded to smaller units like acetyl-CoA. If D7-labeled acetyl-CoA were formed, the label could be traced as it enters the Tricarboxylic Acid (TCA) cycle or the mevalonate pathway , which is responsible for synthesizing cholesterol and other isoprenoids. Likewise, intermediates could potentially enter glycolysis or be used in the synthesis of non-essential amino acids, perturbing amino acid metabolism .
While specific studies linking Intermedine to these central pathways are not widely available, the use of a D7-labeled tracer is the definitive methodology to probe these connections. By analyzing the isotopic enrichment in key intermediates of these pathways after administration of this compound, researchers could map the ultimate fate of the compound's atoms and understand its systemic metabolic impact far beyond simple Phase I and Phase II reactions.
Biosynthetic Pathway Investigations of Pyrrolizidine Alkaloids with Intermedine D7 Labeling
Precursor Feeding Studies with Deuterium-Labeled Compounds
Incorporation Patterns and Regioselectivity of Deuterium (B1214612)
Feeding experiments with deuterium-labeled precursors have been instrumental in revealing the specific incorporation patterns and regioselectivity of enzymatic reactions in PA biosynthesis. For instance, studies involving deuterium-labeled putrescine have helped to establish the stereochemistry of the enzymatic processes leading to the formation of the necine base. psu.edupsu.edu
The analysis of the deuterium distribution in the final alkaloid product provides a roadmap of the biosynthetic transformations. For example, the location and stereochemical orientation of deuterium atoms in the pyrrolizidine (B1209537) ring system can indicate the mechanism of cyclization and subsequent hydroxylation reactions. psu.edu These studies have shown that the formation of the pyrrolizidine ring from two molecules of putrescine via the symmetrical intermediate homospermidine involves stereospecific enzymatic steps. psu.edupsu.edu
Table 1: Deuterium Incorporation from Labeled Precursors in Pyrrolizidine Alkaloid Biosynthesis
| Labeled Precursor | Organism | Resulting Alkaloid | Key Findings on Deuterium Incorporation | Reference |
|---|---|---|---|---|
| [1,1,4,4-²H₄]putrescine | Senecio isatideus | Retronecine (B1221780) | Three deuterium atoms retained on the C-3 and C-9 positions of the retronecine moiety, indicating specific enzymatic reduction. | nih.gov |
| C-7 deuterated heliotrine | Platyphora boucardi | Epiheliotrine (3'-methylintermedine) | Complete loss of deuterium, suggesting an oxidation-reduction mechanism via a ketone intermediate for C-7 epimerization. | nih.gov |
| DL-[3,4-²H₅]-2-aminobutanoic acid | Senecio pleistocephalus | Rosmarinine | Incorporation into the necic acid portion, labeling positions C-13, C-19, C-20, and C-21. | gla.ac.ukgla.ac.uk |
| Chiral [1-²H]putrescines | Senecio isatideus | Retrorsine | Established the stereochemical course of several enzymatic steps in retronecine biosynthesis. | psu.edu |
Identification of Biosynthetic Intermediates
The use of deuterium-labeled compounds is a powerful tool for identifying and confirming the role of intermediates in the biosynthetic pathway of PAs. grafiati.comuky.edu When a labeled compound is fed to a PA-producing organism and the label is subsequently detected in the final alkaloid, it provides strong evidence that the fed compound is a precursor or an intermediate in the pathway. uky.edu
Homospermidine, formed from putrescine and spermidine, has been unequivocally identified as the first specific intermediate in the biosynthesis of the necine base moiety through feeding experiments. oup.com Further down the pathway, tracer studies have helped to identify other key intermediates. For example, feeding experiments have supported the role of 1-formylpyrrolizidine as an intermediate in the formation of the pyrrolizidine ring structure. researchgate.net Similarly, studies with deuterated compounds have indicated that N-(3-amino, 3-carboxy)propylproline and exo-1-aminopyrrolizidine are intermediates in the biosynthesis of loline (B1675033) alkaloids, which share a pyrrolizidine core. grafiati.comuky.edu
Enzymatic Steps and Catalytic Mechanisms in Pyrrolizidine Alkaloid Biosynthesis
The biosynthesis of pyrrolizidine alkaloids involves a series of enzymatic reactions that transform simple primary metabolites into the complex final structures. ontosight.ai The first committed step in this pathway is the formation of homospermidine from putrescine and spermidine, a reaction catalyzed by the enzyme homospermidine synthase (HSS). oup.compnas.org This enzyme is a key target for understanding the regulation of PA biosynthesis. oup.com
Following the formation of homospermidine, a series of oxidations and cyclizations occur to form the characteristic bicyclic pyrrolizidine core. nih.gov While not all enzymes in the pathway have been fully characterized, evidence points to the involvement of copper-dependent diamine oxidases and alcohol dehydrogenases in these subsequent steps. nih.gov For instance, the oxidation of homospermidine is thought to produce 4,4'-iminodibutanal, which then cyclizes to form pyrrolizidine-1-carbaldehyde. nih.gov This aldehyde is then likely reduced to 1-hydroxymethylpyrrolizidine. nih.gov The final steps involve desaturation and hydroxylation to form the specific necine base, which is then esterified with a necic acid. nih.gov The enzymes responsible for these later modifications, such as acyltransferases, are still under investigation. nih.govuniversiteitleiden.nl
Genetic and Molecular Approaches to Elucidating Biosynthetic Genes and Enzymes
Genetic and molecular techniques have become increasingly important in identifying the genes and enzymes involved in PA biosynthesis. The gene encoding homospermidine synthase (HSS), the first pathway-specific enzyme, was the first to be cloned and characterized. pnas.org Studies have shown that the HSS gene evolved through the duplication of the gene for deoxyhypusine (B1670255) synthase (DHS), an enzyme involved in primary metabolism. pnas.orgnih.gov This gene duplication event appears to have occurred independently multiple times in different plant lineages that produce PAs. nih.govnih.gov
The presence of an hss gene, however, does not always correlate with the accumulation of PAs, suggesting a complex regulatory network. nih.govuni-kiel.de Researchers are now using techniques like RNA sequencing to identify other candidate genes involved in the later steps of PA biosynthesis, particularly cytochrome P450 monooxygenases (CYPs) which are likely responsible for the various oxidative modifications of the PA scaffold. universiteitleiden.nl By comparing the gene expression profiles of PA-producing and non-producing plants or tissues, scientists can pinpoint genes that are co-expressed with HSS and are likely part of the PA biosynthetic gene cluster. universiteitleiden.nl
Stereochemical Considerations in Biosynthetic Pathways
The biosynthesis of pyrrolizidine alkaloids is a highly stereospecific process, with enzymes controlling the precise three-dimensional arrangement of atoms in the final molecule. This stereochemical control is crucial, as different stereoisomers can have vastly different biological activities. Feeding experiments with stereospecifically labeled precursors, often containing deuterium or tritium, have been essential in unraveling the stereochemistry of the enzymatic reactions. psu.edursc.orgrsc.org
For example, studies using chirally labeled putrescine have demonstrated that the formation of the pyrrolizidine ring and subsequent hydroxylation reactions proceed with specific stereochemical outcomes. psu.edupsu.edursc.org These experiments have revealed that the enzymes involved can distinguish between prochiral centers and faces of planar substrates, leading to the formation of a single, specific stereoisomer. The stereochemistry of the necic acid portion of the alkaloids has also been investigated using labeled precursors, revealing the stereospecific nature of the coupling of two isoleucine units to form the ten-carbon necic acids. rsc.org
Metabolic Engineering Strategies for Pyrrolizidine Alkaloid Production or Attenuation
Metabolic engineering offers promising strategies for either increasing the production of medicinally valuable pyrrolizidine alkaloids or reducing the accumulation of toxic PAs in food crops and medicinal plants. frontiersin.orgnih.gov One of the primary targets for metabolic engineering is the gene encoding homospermidine synthase (HSS), the first committed enzyme in the pathway. frontiersin.orgresearchgate.net
By overexpressing key biosynthetic genes, it may be possible to enhance the production of desired PAs in plant cell cultures or in heterologous systems like yeast or bacteria. oup.com Conversely, to reduce or eliminate toxic PAs, gene editing technologies like CRISPR/Cas9 can be used to knock out the HSS gene. frontiersin.orgresearchgate.net Inactivation of the HSS gene in comfrey (B1233415) (Symphytum officinale) has been shown to significantly reduce or completely eliminate the production of PAs. frontiersin.orgresearchgate.net This approach holds great potential for improving the safety of traditional herbal remedies and for detoxifying crops that may be contaminated with PA-producing weeds. frontiersin.org
Environmental Fate and Degradation Dynamics of Intermedine D7
Use of Deuterated Compounds for Tracing Environmental Transformation
The use of deuterated compounds, such as Intermedine-D7, serves as a powerful tool in environmental science for tracing the transformation and degradation pathways of parent compounds in various environmental matrices. While specific research on the environmental fate of this compound is not extensively documented in publicly available literature, the principles of using isotopically labeled compounds are well-established and can be applied to understand its potential behavior.
Deuterium-labeled compounds are chemically almost identical to their non-labeled counterparts, meaning they are expected to undergo the same environmental degradation processes at very similar rates. This characteristic allows them to be used as tracers to monitor the fate of the original contaminant. By introducing a known amount of the deuterated standard into an environmental sample, researchers can track its disappearance over time and identify the formation of transformation products.
Studies on other pyrrolizidine (B1209537) alkaloids (PAs), the class of compounds to which intermedine (B191556) belongs, have shown that these substances can be released into the environment from the plants that produce them. vri.lv Once in the environment, their mobility and fate are influenced by factors such as soil type and pH. For instance, the mobility of PAs is affected by their chemical structure, with cyclic PAs being less soluble and more likely to accumulate on soil particles compared to open-chain PAs. vri.lv
The degradation of PAs can occur through various processes, including photolysis and hydrolysis. Research on a range of PAs has demonstrated that they are susceptible to degradation under UV radiation. nih.gov In alkaline conditions, a 50% degradation of some PAs was observed within 24 hours. nih.gov The primary degradation products identified in these studies were isomers of the parent PAs and their N-oxides. nih.gov
The application of a deuterated compound like this compound in a research setting would involve its introduction into a controlled environmental system (e.g., a soil microcosm or an aqueous solution) and subsequent monitoring. Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), are essential for these studies. The mass difference between this compound and its potential transformation products allows for their distinct identification and quantification.
Detailed Research Findings
While specific studies on this compound are limited, research on analogous deuterated compounds in environmental tracing provides a framework for understanding its application. For example, deuterated internal standards are commonly used in analytical methods to ensure accurate quantification of the target analyte by compensating for variations during sample extraction and analysis. nih.govnih.gov
A hypothetical study using this compound could generate data on its persistence and transformation in different environmental compartments. The following interactive data table illustrates the type of results such a study might produce, based on findings for other PAs.
This table is illustrative and based on general findings for pyrrolizidine alkaloids; it does not represent specific experimental data for this compound.
By analyzing the disappearance of the deuterated parent compound and the appearance of new deuterated molecules, scientists can elucidate the degradation pathways. This information is crucial for assessing the environmental risk posed by the contaminant, as the transformation products may have different toxicity profiles than the original substance.
Computational and Modeling Approaches for Intermedine D7 Research
In Silico Prediction of Metabolic and Degradation Pathways
The toxicity of most pyrrolizidine (B1209537) alkaloids, including Intermedine (B191556), is dependent on their metabolic activation in the liver, primarily by cytochrome P450 (CYP) enzymes. researchgate.netfrontiersin.org This process can generate reactive pyrrolic metabolites that bind to cellular macromolecules like DNA, leading to toxicity. acs.orgscience.gov In silico (computer-based) tools are crucial for predicting these metabolic and degradation pathways, offering a rapid and cost-effective alternative to extensive lab experiments.
Computational systems can predict the likely metabolic fate of a chemical like Intermedine-D7. These models use databases of known biotransformations and rule-based systems or machine learning algorithms to identify potential sites of metabolism on the molecule. For PAs, key predicted reactions include oxidation, hydrolysis, and N-oxidation. researchgate.netfrontiersin.org For instance, in silico analyses have been successfully used to identify the specific sites on the PA necine base (C3 and C8) that are most susceptible to oxidation by CYP3A4, the primary enzyme responsible for their toxic activation. nih.gov
Similarly, software can predict degradation pathways under various environmental conditions. This is important for understanding the persistence and fate of PAs in contaminated products. For example, studies have shown that PAs are generally stable in neutral or acidic conditions but can degrade in alkaline solutions. schrodinger.com
Table 1: Potential Metabolic & Degradation Transformations for this compound Predicted by In Silico Models
| Transformation Type | Predicted Reaction | Relevance to this compound | Computational Approach |
|---|---|---|---|
| Metabolic Activation | Oxidation (Hydroxylation) | Creates reactive dehydropyrrolizidine alkaloid (DHP) metabolites, the primary cause of toxicity. Predictions focus on the C3 and C8 positions of the necine base. researchgate.netnih.gov | Ligand-based quantum mechanics (e.g., Fukui functions) and structure-based molecular docking with CYP enzyme models. researchgate.net |
| Metabolic Detoxification | N-Oxidation | Forms N-oxides, which are generally less toxic and more water-soluble, facilitating excretion. | Rule-based metabolic prediction software (e.g., Meteor, Zeneth). |
| Metabolic Detoxification | Hydrolysis | Cleavage of the ester bonds, breaking the molecule into its necine base and necic acid components, which are typically less toxic. | Rule-based metabolic prediction software. |
| Chemical Degradation | Isomerization | Conversion to isomers under specific conditions (e.g., photolysis), which may have similar toxicity. schrodinger.com | Based on experimental data from other PAs under UV radiation or different pH conditions. |
Molecular Docking and Dynamics Simulations for Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, like this compound) when bound to a second molecule (a receptor, typically a protein or DNA) to form a stable complex. nih.gov This method is invaluable for understanding the molecular basis of a compound's biological activity. For this compound, docking studies can identify potential biological targets and elucidate the specific interactions that drive its toxicity.
The process involves generating 3D structures of this compound and its target. Potential targets for PAs include CYP enzymes responsible for their metabolism (e.g., CYP3A4), DNA (as the ultimate target of reactive metabolites), and various cellular receptors. science.govnih.govnih.gov For example, a recent study used molecular docking to show that several PAs can bind effectively to the muscarinic acetylcholine (B1216132) receptor M1, suggesting a mechanism for their observed neurotoxicity. nih.gov Software like AutoDock is then used to fit the ligand into the target's binding site, calculating a "docking score" that estimates the binding affinity. nih.govresearchgate.net
Following docking, molecular dynamics (MD) simulations can be employed. MD simulations model the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of the ligand-receptor complex. This can confirm whether the binding pose predicted by docking is stable or if the ligand is likely to dissociate.
Table 2: Potential Protein Targets for this compound Docking Studies
| Target Class | Specific Example | Biological Relevance | Information Gained from Docking |
|---|---|---|---|
| Metabolizing Enzymes | Cytochrome P450 3A4 (CYP3A4) | Key enzyme in the toxic bioactivation of PAs. nih.gov | Predicts binding orientation and identifies which atoms are closest to the catalytic site, suggesting the likely site of metabolic oxidation. nih.gov |
| Cellular Receptors | Muscarinic Acetylcholine Receptor M1 (CHRM1) | Implicated in the neurotoxic effects of some PAs. nih.gov | Identifies binding affinity and key amino acid interactions, explaining potential off-target effects. nih.govresearchgate.net |
| Viral Proteins | SARS-CoV-2 Main Protease | Explored as a potential antiviral target for some alkaloids. aip.org | Assesses the potential for PAs to inhibit viral replication by blocking key enzymes. aip.org |
| Genetic Material | DNA | The ultimate target for reactive PA metabolites, leading to genotoxicity and cancer. acs.orgscience.gov | Models how reactive DHP metabolites form adducts with DNA bases (e.g., guanine). |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical or machine-learning models that correlate the chemical structure of a compound with its biological activity. oup.comnih.gov For a large class of compounds like pyrrolizidine alkaloids, QSAR is a powerful tool for predicting the toxicity of untested PAs based on the known activities of others. oup.com
A QSAR study on the hepatotoxicity of over 600 PAs successfully used Random Forest and artificial neural network algorithms to build predictive models. oup.com These models identified several key structural features that have a major influence on a PA's toxic potential. The models established a rank order of toxicity based on:
Necine Base Type: Otonecine > Retronecine (B1221780) > Platynecine
Necine Base Modification: Dehydropyrrolizidine >> Tertiary PA = N-oxide
Necic Acid Structure: Macrocyclic diester ≥ Open-ring diester > Monoester oup.com
Intermedine, and by extension this compound, is a retronecine-type PA with an open-ring diester structure. Based on these QSAR models, it would be predicted to be hepatotoxic, falling into a moderate-to-high risk category among the various PA structures. QSPR (Quantitative Structure-Property Relationship) models are similar but predict physical properties like solubility or lipophilicity, which are important for understanding a compound's absorption and distribution.
Table 3: Structural Classification of PAs for QSAR Modeling and Placement of this compound
| Structural Feature | Classification Categories | Toxicity Ranking (High to Low) | This compound Classification |
|---|---|---|---|
| Necine Base | Otonecine, Retronecine, Platynecine | Otonecine > Retronecine > Platynecine | Retronecine |
| Necic Acid | Macrocyclic Diester, Open-Ring Diester, Monoester | Macrocyclic Diester ≥ Open-Ring Diester > Monoester | Open-Ring Diester |
| Overall Prediction | - | Based on combined features | Predicted Hepatotoxic |
Data Analysis and Cheminformatics for Complex Omics Data (e.g., metabolomics)
Modern toxicology increasingly relies on "omics" technologies—such as metabolomics, transcriptomics, and proteomics—to gain a system-wide view of biological responses to chemical exposure. Metabolomics, in particular, analyzes the complete set of small-molecule metabolites in a biological sample, providing a direct snapshot of physiological status. mdpi.comnih.gov When a system is exposed to a compound like this compound, changes in the metabolome can reveal specific pathways that are perturbed.
Cheminformatics and bioinformatics are essential for making sense of the vast datasets generated by omics experiments. mdpi.comncl.res.in For example, in studies of other PAs, untargeted metabolomics using high-resolution mass spectrometry (UHPLC-QTOF) has been used to identify dozens of known and previously unknown PAs in plant extracts. nih.gov
A typical workflow would involve exposing human liver cells or a model organism to this compound. Samples would then be analyzed using mass spectrometry (for metabolomics) or microarrays (for transcriptomics). The resulting data is processed using specialized software to identify statistically significant changes in metabolites or gene expression. Cheminformatics tools and databases are then used to map these changes onto metabolic pathways, helping to identify the mechanism of toxicity. For instance, such approaches have revealed that PA exposure can disrupt bile acid homeostasis and induce genes related to DNA damage response. science.gov
Table 4: Cheminformatics Workflow for Analyzing Omics Data from this compound Exposure
| Step | Description | Tools & Techniques | Data Output |
|---|---|---|---|
| 1. Data Acquisition | Analysis of biological samples (e.g., serum, cell culture) exposed to this compound. | UHPLC-MS/MS, High-Resolution MS (e.g., Orbitrap, QTOF), DNA Microarrays. | Raw mass spectra, gene expression intensity data. |
| 2. Data Processing | Peak detection, alignment, normalization, and statistical analysis to find significant features. | Software like MS-DIAL, XCMS; statistical packages in R or Python. | A list of differentially expressed metabolites or genes. |
| 3. Compound Identification | Matching spectral data (MS/MS fragmentation) to spectral libraries and databases. | GNPS (Global Natural Products Social Molecular Networking), METLIN, in-house libraries. researchgate.net | Annotated list of metabolites. |
| 4. Pathway Analysis | Mapping identified metabolites and genes to known biological pathways to understand functional impact. | KEGG (Kyoto Encyclopedia of Genes and Genomes), Reactome, Ingenuity Pathway Analysis (IPA). | Visualized pathways showing perturbations (e.g., in bile acid metabolism, cell cycle). |
Digital Materials and Simulation Workflows for Chemical Research
Effective computational research on molecules like this compound requires more than just individual software tools; it necessitates integrated simulation workflows and robust data management practices. arxiv.orgresearchgate.net This area of research focuses on creating streamlined, automated, and reproducible computational pipelines, often referred to as "digital materials" or "computational chemistry workflows." arxiv.orgarxiv.org
These workflows connect different simulation and analysis steps, from generating a 3D molecular structure to performing quantum mechanics calculations, running molecular dynamics simulations, and analyzing the results. arxiv.orgarxiv.org Frameworks like ChemGraph are being developed to automate these complex sequences using artificial intelligence, allowing researchers to perform a series of calculations with natural language commands. arxiv.orgresearchgate.net
A key principle in modern computational science is the management of data according to FAIR principles (Findable, Accessible, Interoperable, and Reusable). This ensures that the data generated from simulations—such as molecular structures, energy calculations, and simulation trajectories—are stored in a standardized way, making them easy to find, share, and reuse for future studies. For a toxicologically important compound class like PAs, creating a FAIR database of computational results for molecules like this compound would be highly valuable for regulatory bodies and the wider scientific community.
Table 5: Example of an Integrated Simulation Workflow for this compound Research
| Workflow Stage | Task | Software/Tools | Purpose |
|---|---|---|---|
| 1. Input & Setup | Generate 3D structure of this compound from SMILES string. | RDKit, Open Babel | Create initial coordinates for simulation. |
| 2. Property Calculation | Perform quantum mechanics geometry optimization and calculate electronic properties. | Gaussian, ORCA, DFT methods | Obtain an accurate, low-energy structure and calculate descriptors for QSAR. |
| 3. Interaction Simulation | Dock this compound into the active site of a target protein (e.g., CYP3A4). | AutoDock, Schrödinger Maestro | Predict binding mode and affinity. nih.gov |
| 4. Stability Analysis | Run a molecular dynamics simulation of the docked complex. | GROMACS, AMBER, CHARMM acs.org | Assess the stability of the protein-ligand interaction over time. |
| 5. Data Analysis & Storage | Analyze trajectory, calculate binding free energy, and store results in a database. | Python (MDAnalysis), Custom Scripts, FAIR-compliant repository | Extract meaningful results and ensure data is reproducible and reusable. |
Emerging Research Frontiers and Methodological Innovations in Intermedine D7 Studies
Integration of Multi-Omics Data for Holistic Understanding
The study of Intermedine-D7, a deuterated analogue of the pyrrolizidine (B1209537) alkaloid Intermedine (B191556), is increasingly benefiting from the integration of multi-omics data to achieve a more holistic understanding of its biological interactions and effects. scbt.comchemicalbook.com This approach combines data from various "-omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to construct a comprehensive picture of molecular changes within a biological system. quantori.comnih.gov For instance, combining genomic and metabolomic data can reveal how genetic variations may correlate with the production of specific metabolites following exposure to a compound. quantori.com
Integrative analysis of multi-omics data allows researchers to move beyond the study of single molecular events to understanding the complex interplay between different biological layers. nih.gov This is particularly relevant for studying the mechanisms of action of compounds like this compound. Methods for integrating these diverse datasets can be categorized by the stage at which integration occurs: early, intermediate, and late integration. quantori.com Intermediate integration, using techniques like multi-omics factor analysis (MOFA), is particularly powerful as it can identify common sources of variation across different omics layers, revealing underlying biological mechanisms. quantori.com The ultimate goal is to create a comprehensive catalog of genetic and epigenetic drivers that influence the biological response to chemical compounds. nih.gov
Table 1: Multi-Omics Data Integration Approaches
| Integration Strategy | Description | Key Techniques |
| Early Integration | Datasets from all omics modalities are concatenated into a single large matrix. | Principal Component Analysis (PCA) |
| Intermediate Integration | Multi-omics datasets are integrated to find a common latent space. | Multi-Omics Factor Analysis (MOFA), Non-negative Matrix Factorization (NMF) |
| Late Integration | Each omics dataset is analyzed independently, and the results are then combined. | Meta-analysis, Pathway analysis |
Advanced Spectroscopic Techniques for Structural and Dynamic Insights
Advanced spectroscopic techniques are crucial for elucidating the structural and dynamic properties of this compound and its interactions with biological molecules. icp2025.de Techniques such as Raman spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about molecular structure, bonding, and dynamics. researchgate.net The deuterium (B1214612) labeling in this compound is particularly useful in spectroscopic studies. For example, in NMR spectroscopy, the deuterium atoms provide distinct signals that can be used to trace the metabolic fate of the molecule.
Modern advancements in these techniques, including the development of correlative microscopy and in-situ and operando studies, offer new opportunities for a more comprehensive characterization of material structures across different length scales. dgm.de For example, Surface-Enhanced Raman Spectroscopy (SERS) significantly enhances the sensitivity of Raman spectroscopy, allowing for the detection of trace amounts of substances. numberanalytics.com Similarly, Laser-Induced Breakdown Spectroscopy (LIBS) can analyze the elemental composition of a sample by examining the plasma generated by a high-powered laser. numberanalytics.com These advanced methods provide unprecedented insights into the micro- and nano-structure evolution and the direct correlation between atomic structure and properties. dgm.de
Table 2: Advanced Spectroscopic Techniques in Chemical Analysis
| Technique | Principle | Application in this compound Research |
| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei. | Elucidating the 3D structure and tracing metabolic pathways. researchgate.net |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Identifying metabolites and characterizing molecular structure. researchgate.net |
| Surface-Enhanced Raman Spectroscopy (SERS) | Enhances Raman scattering of molecules adsorbed on rough metal surfaces. | High-sensitivity detection and identification of trace amounts. numberanalytics.com |
| Laser-Induced Breakdown Spectroscopy (LIBS) | Analyzes the light emitted from plasma created by a laser pulse. | Elemental analysis of samples containing the compound. numberanalytics.com |
Microfluidics and Miniaturized Systems for High-Throughput Analysis
Microfluidics and miniaturized systems, often referred to as lab-on-a-chip (LOC) or micro total analysis systems (µTAS), are revolutionizing the high-throughput analysis of chemical compounds like this compound. u-tokyo.ac.jpnih.gov These systems utilize micro- and nano-sized fluidic channels to perform biochemical reactions in extremely small volumes. u-tokyo.ac.jp This miniaturization offers several advantages, including rapid analysis, low reagent consumption, efficient reactions, and highly sensitive detection. u-tokyo.ac.jp
Droplet microfluidics is a particularly powerful approach that involves generating thousands of picoliter to nanoliter-sized droplets, each acting as an independent microreactor. nih.govnih.gov This technology enables the high-throughput screening of chemical libraries, the study of single-cell responses, and the investigation of reaction kinetics with unprecedented speed and precision. nih.govmdpi.com For example, microfluidic systems with integrated dilution modules can be used for the automated preparation of concentration gradients, facilitating high-throughput combinatorial assays. nih.gov The ability to compartmentalize samples in droplets is also crucial for transcriptomic profiling, as it preserves the spatial organization of cells and allows for the monitoring of changes in the cellular microenvironment. ufluidix.com
Nanotechnology Applications in this compound Research
Nanotechnology offers a wide range of applications in the research of chemical compounds like this compound, from enhancing analytical detection to developing novel delivery systems. ijmrhs.comonlinescientificresearch.com Nanoparticles (NPs), which are materials with at least one dimension in the 1-100 nanometer range, exhibit unique physical and chemical properties due to their small size and high surface-area-to-volume ratio. hilarispublisher.com These properties are being exploited in various research areas.
In diagnostics, nanoparticles can be used as fluorescent biological markers for imaging or as components of nanosensors for highly sensitive detection. ijmrhs.comdovepress.com For example, gold nanoparticles (AuNPs) have unique optical and electronic properties that make them ideal for biomolecular detection and sensing. dovepress.com In terms of application, nanoparticles can be engineered to deliver substances to specific cells or tissues. onlinescientificresearch.com This targeted delivery can reduce damage to healthy cells and allow for more precise investigation of the compound's effects. onlinescientificresearch.com The surface properties of nanoparticles can be modified to enhance their interaction with biological molecules and improve their stability and circulation time in biological systems. dovepress.com
Table 3: Nanotechnology Platforms in Chemical Research
| Nanoparticle Type | Key Properties | Potential Applications in this compound Research |
| Gold Nanoparticles (AuNPs) | Unique optical and electronic properties, large surface area. | High-sensitivity optical detection, targeted delivery. dovepress.com |
| Polymeric Nanoparticles | Biocompatible, can be functionalized for targeting. | Controlled release studies, crossing biological barriers. dovepress.com |
| Quantum Dots | Semiconductor nanocrystals with size-tunable fluorescence. | Cellular imaging and tracking. ijmrhs.com |
| Magnetic Nanoparticles | Respond to an external magnetic field. | Image-guided delivery and separation. ijmrhs.com |
Artificial Intelligence and Machine Learning in Chemical Research
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical research, with the potential to significantly accelerate the study of compounds like this compound. euromat2025.comresearchgate.net These computational approaches can analyze vast and complex datasets to identify patterns, predict properties, and generate novel hypotheses. nih.gov ML algorithms have been successfully applied to various aspects of molecular sciences, including the prediction of quantum mechanical energies, molecular design, and the retrosynthesis of organic compounds. nih.gov
In the context of this compound research, AI and ML can be used to analyze multi-omics data to uncover complex biological responses. quantori.com For instance, machine learning models can be trained on data from spectroscopic analyses to rapidly identify and quantify the compound and its metabolites. euromat2025.com Furthermore, AI can aid in the design of new experiments and the optimization of synthetic routes by learning from existing chemical reaction data. soton.ac.uk The integration of AI with high-throughput experimental platforms, such as microfluidics, creates a powerful synergy for accelerating scientific discovery. europeanlung.org As these technologies continue to develop, they are expected to play an increasingly important role in understanding the structure-activity relationships of chemical compounds and in the design of new molecules with desired properties. researchgate.net
Q & A
Q. What ethical considerations are critical when designing human tissue-based studies involving this compound metabolites?
- Methodological Answer : Obtain ethics committee approval (IRB) for tissue sourcing (e.g., liver biopsies). Anonymize donor data and confirm informed consent. Use primary hepatocyte cultures within 24h post-isolation to maintain metabolic activity .
Methodological Notes
- Data Contradiction Analysis : Always triangulate findings using orthogonal techniques (e.g., LC-MS, transcriptomics, and functional assays) .
- Literature Review : Prioritize peer-reviewed studies with raw data availability (e.g., via repositories like Zenodo) to avoid citation bias .
- Questionnaire Design : For survey-based studies on this compound’s applications, pre-test questions with domain experts to eliminate ambiguity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
